Benzoic acid, 2-iodo-3,5-dimethoxy-
Description
Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activities . The compound 2-iodo-3,5-dimethoxybenzoic acid features a benzoic acid core substituted with iodine at the 2-position and methoxy groups at the 3- and 5-positions. Its iodine substituent introduces unique electronic and steric effects, distinguishing it from non-halogenated or differently substituted analogs.
Properties
CAS No. |
124481-00-1 |
|---|---|
Molecular Formula |
C9H9IO4 |
Molecular Weight |
308.07 g/mol |
IUPAC Name |
2-iodo-3,5-dimethoxybenzoic acid |
InChI |
InChI=1S/C9H9IO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
GLVLBYODNJXNFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)I)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward approach involves electrophilic iodination of 3,5-dimethoxybenzoic acid using iodine (I₂) in the presence of silver nitrate (AgNO₃) as a catalyst. This method, adapted from procedures for analogous compounds, leverages the activating effects of methoxy groups to direct iodination to the ortho positions relative to the carboxylic acid moiety.
- Reagents: 3,5-Dimethoxybenzoic acid (1.0 mmol), I₂ (1.2 mmol), AgNO₃ (0.1 mmol), methanol (10 mL).
- Conditions: Reaction stirred at room temperature under nitrogen for 12–24 hours.
- Workup: Quench with sodium bisulfite, extract with ethyl acetate, and purify via column chromatography.
Regioselectivity and Byproduct Formation
The electron-donating methoxy groups at positions 3 and 5 activate the aromatic ring, favoring iodination at positions 2 and 6. However, competitive diiodination is common, necessitating careful stoichiometric control. Studies indicate that limiting I₂ to 1.1 equivalents reduces diiodo-3,5-dimethoxybenzoic acid formation to <15%.
Table 1: Optimization of Iodination Conditions
| I₂ Equiv | Temp (°C) | Time (h) | Mono-Iodo Yield (%) | Di-Iodo Yield (%) |
|---|---|---|---|---|
| 1.0 | 25 | 12 | 58 | 12 |
| 1.2 | 25 | 24 | 62 | 28 |
| 0.8 | 40 | 8 | 45 | 5 |
Data derived from highlight the trade-off between reaction time and selectivity. Lower temperatures (25°C) and moderate iodine equivalents favor mono-iodination, albeit with longer reaction times.
Iodination of 3,5-Dimethoxytoluene Followed by Oxidation
Two-Step Synthesis Pathway
This method circumvents regioselectivity challenges by first iodinating 3,5-dimethoxytoluene and subsequently oxidizing the methyl group to a carboxylic acid.
Step 1: Iodination of 3,5-Dimethoxytoluene
- Reagents: 3,5-Dimethoxytoluene (1.0 mmol), I₂ (1.5 mmol), AgNO₃ (0.2 mmol), methanol (15 mL).
- Conditions: Stir at 25°C under nitrogen for 24 hours.
- Intermediate: 2-Iodo-3,5-dimethoxytoluene (yield: 74–82%).
Step 2: Oxidation to Carboxylic Acid
- Reagents: 2-Iodo-3,5-dimethoxytoluene (1.0 mmol), KMnO₄ (4.0 mmol), aqueous NaOH (20%).
- Conditions: Reflux at 90°C for 6 hours.
- Product: 2-Iodo-3,5-dimethoxybenzoic acid (yield: 85–90%).
Advantages Over Direct Iodination
- Higher Regioselectivity: The methyl group in 3,5-dimethoxytoluene acts as a directing group, ensuring iodination occurs predominantly at position 2.
- Simplified Purification: The absence of competing diiodination byproducts streamlines isolation.
Alternative Pathways and Emerging Strategies
Microwave-Assisted Synthesis
Emerging techniques utilizing microwave irradiation have reduced reaction times for similar iodinations. Pilot studies report 80% mono-iodination yield within 2 hours at 100°C using I₂/AgNO₃ in DMF.
Challenges and Practical Considerations
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-iodo-3,5-dimethoxy- undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Substitution: Products include azido or cyano derivatives.
Oxidation: Products include quinones.
Reduction: Products include alcohols or aldehydes.
Scientific Research Applications
Chemistry: In organic synthesis, benzoic acid, 2-iodo-3,5-dimethoxy- serves as a precursor for the synthesis of more complex molecules. Its iodine atom can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties .
Industry: In the chemical industry, it can be used as an intermediate in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 2-iodo-3,5-dimethoxy- involves its interaction with various molecular targets. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy groups can influence the electronic properties of the benzene ring, affecting its reactivity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s solubility and interaction with biological molecules .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Benzoic Acid Derivatives
Key Observations :
- Halogen vs. Hydroxyl Groups: The iodine atom in 2-iodo-3,5-dimethoxybenzoic acid increases molecular weight and polarizability compared to hydroxyl-substituted analogs (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid).
- Positional Isomerism : The antimicrobial activity of 3,5-dimethoxybenzoic acid derivatives is influenced by substituent positions. For example, 4-hydroxy-3,5-dimethoxybenzoic acid isolated from Cephalotaxus wilsoniana exhibits natural bioactivity, while halogenated derivatives (e.g., 2-bromo or 2-iodo) are typically synthetic intermediates with modified reactivity .
Extraction and Solubility Behavior
Table 2: Extraction Efficiency of Benzoic Acid Derivatives
Key Observations :
- Halogen substituents (e.g., iodine or bromine) reduce solubility in non-polar solvents compared to hydroxyl or methoxy groups, as seen in the slower extraction of acetic acid (low m) versus benzoic acid .
- The iodo group in 2-iodo-3,5-dimethoxybenzoic acid may further decrease membrane permeability compared to its bromo analog, though direct data are lacking .
Toxicity and Quantitative Structure-Toxicity Relationships (QSTR)
Table 3: Toxicity Parameters for Benzoic Acid Derivatives
Key Observations :
- QSTR models for benzoic acids indicate that 0JA (zero-order connectivity index) and JB (cross-factor) significantly influence acute toxicity (LD₅₀) . The iodine substituent likely increases these indices, suggesting higher toxicity than non-halogenated analogs.
- Bromo and iodo derivatives may exhibit similar toxicity trends, but iodine’s larger atomic radius could enhance persistence in biological systems .
Analytical Detection and Stability
Table 4: HPLC-Electrochemical Detection (HPLC-ED) Performance
Key Observations :
- Halogenated benzoic acids require tailored detection methods. For example, 4-hydroxy-3,5-dimethoxybenzoic acid is detectable at +510–1450 mV oxidation potentials with HPLC-ED, achieving LODs of 3.1 µg/L .
- Iodinated compounds may decompose under prolonged UV exposure, necessitating dark storage .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-iodo-3,5-dimethoxybenzoic acid?
- Methodological Answer : Halogenation of 3,5-dimethoxybenzoic acid using electrophilic iodinating agents (e.g., N-iodosuccinimide or iodine monochloride) under acidic conditions. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., acetic acid or DMF) to enhance iodine incorporation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Reference analogous chloro-derivative synthesis for reaction conditions .
Q. How should researchers characterize the structural integrity of 2-iodo-3,5-dimethoxybenzoic acid?
- Methodological Answer : Use multinuclear NMR (¹H, ¹³C, DEPT-135) in deuterated acetone (D6-acetone) or CDCl3 to resolve methoxy and iodine-induced deshielding effects. Compare with spectral data for 4-hydroxy-3,5-dimethoxybenzoic acid . Confirm molecular weight via high-resolution mass spectrometry (HRMS) and functional groups via FT-IR (C=O stretch at ~1680 cm⁻¹).
Q. What solvents are optimal for recrystallizing 2-iodo-3,5-dimethoxybenzoic acid?
- Methodological Answer : Refer to solubility trends of 3,5-dimethoxybenzoic acid in polar aprotic solvents (e.g., acetone, DMSO) and alcohols (methanol/water mixtures). Test solubility at 25°C and 50°C to identify recrystallization conditions. IUPAC-NIST data for 3,5-dimethoxybenzoic acid in ketones (e.g., 2-butanone) can guide solvent selection .
Advanced Research Questions
Q. How does the iodine substituent influence cross-coupling reactivity in 3,5-dimethoxybenzoic acid derivatives?
- Methodological Answer : Investigate Suzuki-Miyaura coupling using Pd catalysts to replace iodine with aryl/alkyl groups. Optimize base (K₂CO₃) and ligand (SPhos) for C-I bond activation. Compare reaction rates with chloro- and bromo-analogs to assess leaving group efficacy. Monitor regioselectivity via LC-MS .
Q. What strategies resolve contradictions in reported solubility data for halogenated dimethoxybenzoic acids?
- Methodological Answer : Conduct systematic solubility studies under controlled conditions (temperature, purity ≥98%, solvent batch consistency). Use IUPAC-NIST protocols for binary solvent mixtures (e.g., ethanol-water) and validate via gravimetric analysis . Cross-validate with computational solubility predictions (COSMO-RS).
Q. How can computational modeling predict the pharmacokinetic properties of 2-iodo-3,5-dimethoxybenzoic acid?
- Methodological Answer : Perform density functional theory (DFT) calculations to estimate logP (lipophilicity) and pKa (ionization). Use molecular docking (AutoDock Vina) to screen for binding affinity with cyclooxygenase-2 (COX-2) or other inflammatory targets. Validate predictions with in vitro permeability assays (Caco-2 cell monolayer) .
Application-Oriented Questions
Q. What role could 2-iodo-3,5-dimethoxybenzoic acid play in natural product synthesis?
- Methodological Answer : Use as a precursor for iodinated lignans or alkaloids. Isolate from plant extracts via HPLC-guided fractionation (C18 column, methanol-water mobile phase) . Functionalize via demethylation (BBr3) or esterification for bioactive analog synthesis.
Q. What in vitro assays are suitable for evaluating the bioactivity of 2-iodo-3,5-dimethoxybenzoic acid?
- Methodological Answer : Screen for antimicrobial activity (MIC assays against S. aureus/E. coli) or anti-inflammatory effects (COX-2 inhibition ELISA). Compare with syringic acid derivatives, which show neuroactive properties in GC-MS-linked studies . Use LC-MS to monitor metabolite formation in hepatocyte models .
Data Contradiction Analysis
Q. How to address discrepancies in halogenated benzoic acid spectral libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
